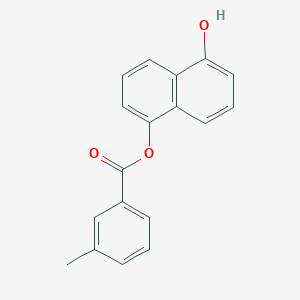
2-(4-chlorobenzoyl)-N-cyclohexylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorobenzoyl)-N-cyclohexylbenzamide, also known as CCNB, is a synthetic compound that belongs to the class of benzamide derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and drug discovery. CCNB is a potent inhibitor of tubulin polymerization, which makes it a promising candidate for the treatment of cancer and other diseases.
Mécanisme D'action
2-(4-chlorobenzoyl)-N-cyclohexylbenzamide inhibits tubulin polymerization by binding to the colchicine binding site on tubulin. This results in the disruption of microtubule assembly and the inhibition of cell division. 2-(4-chlorobenzoyl)-N-cyclohexylbenzamide also induces apoptosis by activating the caspase pathway, which leads to the cleavage of various proteins and ultimately results in cell death.
Biochemical and Physiological Effects:
2-(4-chlorobenzoyl)-N-cyclohexylbenzamide has been shown to have a variety of biochemical and physiological effects. It has been found to induce cell cycle arrest in the G2/M phase, which is associated with the inhibition of microtubule assembly. 2-(4-chlorobenzoyl)-N-cyclohexylbenzamide also activates the JNK and p38 MAPK pathways, which are involved in the regulation of cell growth and apoptosis. Additionally, 2-(4-chlorobenzoyl)-N-cyclohexylbenzamide has been shown to inhibit angiogenesis, which is the formation of new blood vessels, by disrupting endothelial cell migration and tube formation.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chlorobenzoyl)-N-cyclohexylbenzamide has several advantages as a research tool. It is a potent inhibitor of tubulin polymerization, which makes it a valuable tool for studying microtubule dynamics. 2-(4-chlorobenzoyl)-N-cyclohexylbenzamide has also been shown to have anti-cancer effects, which makes it a promising candidate for drug discovery. However, 2-(4-chlorobenzoyl)-N-cyclohexylbenzamide has some limitations as well. It is highly toxic and must be handled with care. Additionally, 2-(4-chlorobenzoyl)-N-cyclohexylbenzamide has poor solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for research on 2-(4-chlorobenzoyl)-N-cyclohexylbenzamide. One area of interest is the development of 2-(4-chlorobenzoyl)-N-cyclohexylbenzamide analogs with improved solubility and reduced toxicity. Another area of research is the exploration of the potential applications of 2-(4-chlorobenzoyl)-N-cyclohexylbenzamide in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer effects of 2-(4-chlorobenzoyl)-N-cyclohexylbenzamide and to identify potential drug targets.
Méthodes De Synthèse
The synthesis of 2-(4-chlorobenzoyl)-N-cyclohexylbenzamide involves a multi-step process that starts with the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. The resulting compound is then reacted with cyclohexylamine to form 4-chlorobenzoyl-N-cyclohexylamine. Finally, the addition of benzoyl chloride to the reaction mixture yields 2-(4-chlorobenzoyl)-N-cyclohexylbenzamide.
Applications De Recherche Scientifique
2-(4-chlorobenzoyl)-N-cyclohexylbenzamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-(4-chlorobenzoyl)-N-cyclohexylbenzamide exerts its anti-cancer effects by disrupting microtubule assembly, which is essential for cell division. Additionally, 2-(4-chlorobenzoyl)-N-cyclohexylbenzamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
Formule moléculaire |
C20H20ClNO2 |
|---|---|
Poids moléculaire |
341.8 g/mol |
Nom IUPAC |
2-(4-chlorobenzoyl)-N-cyclohexylbenzamide |
InChI |
InChI=1S/C20H20ClNO2/c21-15-12-10-14(11-13-15)19(23)17-8-4-5-9-18(17)20(24)22-16-6-2-1-3-7-16/h4-5,8-13,16H,1-3,6-7H2,(H,22,24) |
Clé InChI |
QSTAQKHMRCJSHJ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl |
SMILES canonique |
C1CCC(CC1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



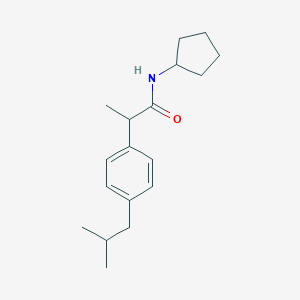


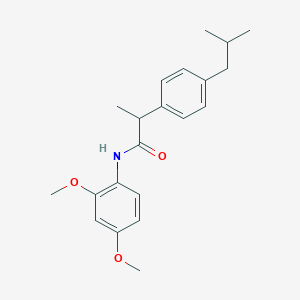

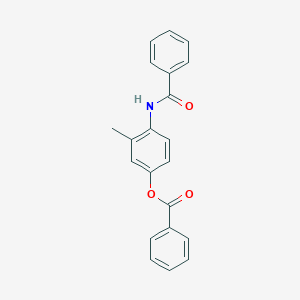

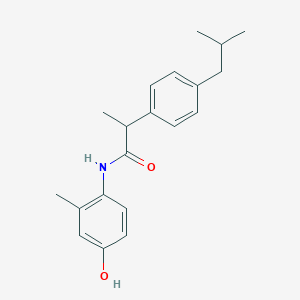
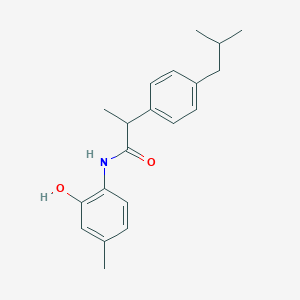
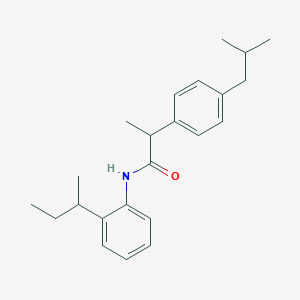
![N-[1-(hydroxymethyl)propyl]-3-methylbenzamide](/img/structure/B290812.png)
![2-Methyl-4-[(3-methylbenzoyl)oxy]phenyl 3-methylbenzoate](/img/structure/B290814.png)
![4-({4-[(3-Methylbenzoyl)oxy]phenyl}sulfanyl)phenyl 3-methylbenzoate](/img/structure/B290815.png)
